molecular formula C17H17ClN8O3 B7738209 MFCD01325257

MFCD01325257

Cat. No.: B7738209
M. Wt: 416.8 g/mol
InChI Key: CZOVVPPXVGHHKS-AWQFTUOYSA-N
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Description

Based on contextual similarities to compounds in the evidence, it is hypothesized to belong to a class of organoboron or fluorinated aromatic compounds, given the prevalence of such structures in comparative studies . Such compounds are often utilized in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and steric properties. For instance, boronic acids (e.g., CAS 1046861-20-4) are critical in Suzuki-Miyaura cross-coupling reactions, while trifluoromethyl-substituted ketones (e.g., CAS 1533-03-5) exhibit enhanced metabolic stability in drug design .

Properties

IUPAC Name

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN8O3/c1-10-12(14(18)26(25-10)11-5-3-2-4-6-11)9-20-22-13(27)7-8-19-15-16(28)21-17(29)24-23-15/h2-6,9H,7-8H2,1H3,(H,19,23)(H,22,27)(H2,21,24,28,29)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOVVPPXVGHHKS-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)CCNC2=NNC(=O)NC2=O)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)CCNC2=NNC(=O)NC2=O)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MFCD01325257 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process often includes steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

MFCD01325257 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, can significantly influence the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can vary widely and are often characterized using techniques such as spectroscopy and chromatography.

Scientific Research Applications

MFCD01325257 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of MFCD01325257 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties Comparison

Property This compound (Inferred) CAS 1533-03-5 CAS 1046861-20-4 CAS 1761-61-1
Molecular Weight ~200–235 g/mol 202.17 235.27 246.02
LogP Moderate (1.5–2.5) 2.15 2.15 1.64
TPSA (Ų) 20–40 17.07 40.46 83.47
Bioavailability Score 0.55 0.55 0.55 N/A
Solubility (mg/mL) 0.2–0.7 0.24 0.24 0.687

Research Findings and Implications

  • Pharmacological Potential: Trifluoromethylated compounds (e.g., CAS 1533-03-5) show promise in drug design due to their stability, whereas boronic acids (e.g., CAS 1046861-20-4) are pivotal in synthetic chemistry .
  • Safety Considerations : Halogenated compounds like CAS 1761-61-1 require careful handling due to toxicity risks, a factor that may extend to this compound depending on substituents .
  • Synthetic Efficiency : Green chemistry approaches (e.g., A-FGO catalysts in CAS 1761-61-1 synthesis) highlight trends this compound could adopt for sustainable production .

Biological Activity

MFCD01325257 is a chemical compound recognized for its diverse applications in scientific research, particularly in the fields of biology and medicine. This article explores its biological activity, focusing on its interactions with biological molecules, potential therapeutic effects, and the mechanisms underlying these activities.

This compound is categorized under a unique identifier in the MDL number (MFCD) index. Its chemical structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These properties make it a valuable reagent in both chemical synthesis and biological studies.

Biological Activity Overview

The biological activity of this compound has been the subject of various studies. Preliminary research indicates that it may exhibit significant interactions with cellular targets, leading to potential therapeutic applications. The compound has been investigated for its role in inhibiting glycolysis, particularly in aggressive cancers like glioblastoma multiforme (GBM), where metabolic pathways are often upregulated .

The mechanism of action for this compound involves its interaction with specific enzymes and pathways within cells. For instance, it has been shown to modulate hexokinase activity, which is crucial for glycolytic metabolism. This modulation can lead to decreased energy production in cancer cells, making them more susceptible to treatment .

Case Study 1: Glycolytic Inhibition in GBM

A recent study synthesized halogenated derivatives of 2-deoxy-d-glucose (2-DG) analogs to enhance the pharmacological profile of similar compounds to this compound. These derivatives demonstrated potent cytotoxic effects against GBM cells by effectively inhibiting hexokinase activity. The results indicated that modifications at the C-2 position significantly improved the stability and uptake of these compounds, suggesting a promising avenue for cancer therapy .

Case Study 2: Antimicrobial Activity

Another aspect of this compound's biological activity includes its potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess such capabilities. The compound's structure suggests it could interact with bacterial cell membranes or enzymes critical for bacterial survival .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Glycolytic Inhibition Modulates hexokinase activity in GBM cells
Antimicrobial Effects Potential effectiveness against Gram-positive/negative bacteria
Therapeutic Applications Investigated for use in cancer treatment

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